CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE involves palladium-catalyzed borylation reactions of aryl bromides, utilizing compounds like 2,2′-bis(1,3,2-benzodioxaborole) and pinacol as borylation agents. This method has proven effective, especially for aryl bromides bearing sulfonyl groups, offering a strategic approach to synthesizing these boronic ester functionalities with high efficiency (Takagi & Yamakawa, 2013).

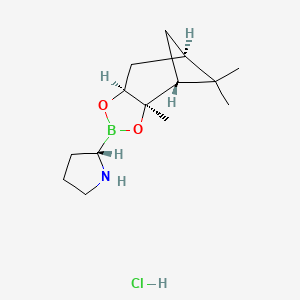

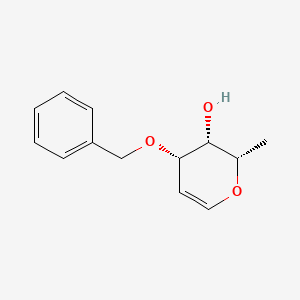

Molecular Structure Analysis

The molecular structure of this compound, as determined by X-ray diffraction, exhibits a cis arrangement of two boronate ester substituents along its central C=C double bond. This conformation is crucial for its reactivity and interaction in chemical reactions. The crystal structure analysis and DFT calculations have confirmed the geometrical parameters, providing insights into the conformational preferences and electronic structure of the molecule (Wu et al., 2021).

科学的研究の応用

Methylene-Linked Liquid Crystal Dimers and Twist-Bend Nematic Phase

Research on methylene-linked liquid crystal dimers, such as certain stilbene derivatives, has led to the identification of unique mesophases, including the twist-bend nematic phase. These compounds exhibit significant transitional properties that are critical for understanding liquid crystalline behaviors and could have implications for materials science and display technologies. The formation of these nematic phases is attributed to the bent geometry of methylene-linked dimers, providing insights into how modifications in stilbene structure could influence liquid crystal properties (Henderson & Imrie, 2011).

Stilbene Biosynthesis and Environmental Factors

Stilbenes, including CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE, are polyphenolic compounds with roles in plant defense and adaptation to environmental factors. Understanding the biosynthetic pathways and environmental triggers for stilbene production in plants offers potential applications in agriculture and pharmacology. Factors such as UV radiation, temperature, and biotic stress can significantly enhance stilbene biosynthesis, which may be leveraged to increase the accumulation of valuable stilbene compounds (Valletta, Iozia, & Leonelli, 2021).

Cissus Quadrangularis Extracts and Stilbenes

The review of Cissus quadrangularis extracts, which contain stilbene compounds, summarizes their efficacy and safety in promoting bone healing, weight management, and as anti-osteoporotic agents. This highlights the therapeutic potential of stilbenes in health and medicine. Identifying and isolating specific stilbene compounds, such as CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE, could contribute to developing novel treatments based on their bioactive properties (Stohs & Ray, 2013).

Stilbenes and Cancer Therapy

Stilbenes, including resveratrol and its analogs, have been extensively studied for their anticancer properties. Challenges in clinical applications of stilbenes, such as poor pharmacokinetics and low potency, are being addressed through the development of more effective derivatives and formulations. Research into CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE could uncover novel anticancer applications or contribute to the development of new therapeutic agents (Ren et al., 2021).

特性

CAS番号 |

151416-94-3 |

|---|---|

製品名 |

CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE |

分子式 |

C26H34B2O4 |

分子量 |

432.17 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)